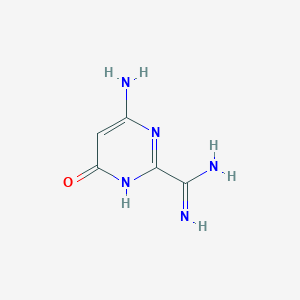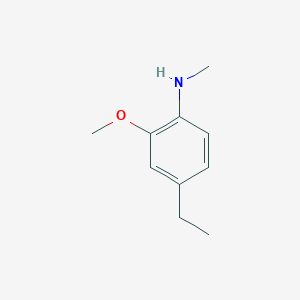
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is a chemical compound with the molecular formula C4H6ClN3O3 and a molecular weight of 179.56 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4,6-trihydroxypyrimidine hydrochloride typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction conditions are optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly at the amino group, can lead to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .
Applications De Recherche Scientifique
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antiviral properties.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral and anticancer agents.
Industry: It is used in the development of various industrial chemicals and pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways. For example, some pyrimidine derivatives inhibit the replication of viruses by preventing the assembly of viral proteins into new virions . Additionally, certain derivatives suppress the production of nitric oxide in immune cells, indicating potential anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: This compound is structurally similar but lacks the amino group at the 5-position.
2-Amino-4,6-dichloropyrimidine: This derivative has chlorine atoms instead of hydroxyl groups at the 4 and 6 positions.
5-Fluoro-2-amino-4,6-dichloropyrimidine: This compound has a fluorine atom at the 5-position and chlorine atoms at the 4 and 6 positions.
Uniqueness
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H6ClN3O3 |
|---|---|
Poids moléculaire |
179.56 g/mol |
Nom IUPAC |
5-amino-6-hydroxy-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C4H5N3O3.ClH/c5-1-2(8)6-4(10)7-3(1)9;/h5H2,(H3,6,7,8,9,10);1H |
Clé InChI |
KZMJZCMDLKYGLD-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=O)NC1=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)


![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)


![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)




